molecular formula C14H18F2O2 B8001229 1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one

1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one

Cat. No.: B8001229
M. Wt: 256.29 g/mol
InChI Key: DYAUSERPGAVGSZ-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one is an organic compound with the molecular formula C14H18F2O2 It is characterized by the presence of two fluorine atoms and a pentyloxy group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and 1-bromopentane.

    Etherification: The first step involves the etherification of 3,5-difluorophenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-(pentyloxy)phenol.

    Friedel-Crafts Acylation: The next step is the Friedel-Crafts acylation of 3,5-difluoro-2-(pentyloxy)phenol with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol .

Scientific Research Applications

1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The pentyloxy group contributes to its lipophilicity, facilitating its passage through biological membranes. The propanone moiety is involved in forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

1-(3,5-Difluoro-2-(pentyloxy)phenyl)propan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3,5-difluoro-2-pentoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O2/c1-3-5-6-7-18-14-11(13(17)4-2)8-10(15)9-12(14)16/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAUSERPGAVGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)F)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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